molecular formula C18H20O3 B1311407 8-(2-Naphthyl)-8-oxooctanoic acid CAS No. 362669-52-1

8-(2-Naphthyl)-8-oxooctanoic acid

Cat. No. B1311407
M. Wt: 284.3 g/mol
InChI Key: QGDXRNDAAVAQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-(2-Naphthyl)-8-oxooctanoic acid” is a complex organic molecule. It likely contains a 2-naphthol group, which is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It also seems to contain an octanoic acid group, which is a carboxylic acid with an eight-carbon chain.


Molecular Structure Analysis

The molecular structure of “8-(2-Naphthyl)-8-oxooctanoic acid” would likely be quite complex, with the aromatic 2-naphthol group and the long-chain octanoic acid contributing to its structure .


Chemical Reactions Analysis

The reactivity of “8-(2-Naphthyl)-8-oxooctanoic acid” would likely be influenced by the presence of the aromatic 2-naphthol group and the carboxylic acid group of the octanoic acid. The 2-naphthol group is known to participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(2-Naphthyl)-8-oxooctanoic acid” would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Scientific Research Applications

  • Catalytic Reactions and Derivative Synthesis : Nishinaka et al. (2001) demonstrated that 1-Naphthols, which are structurally related to 8-(2-Naphthyl)-8-oxooctanoic acid, can efficiently couple with internal alkynes to form 8-vinyl-1-naphthol derivatives. This process involves the cleavage of the C–H bond and is catalyzed by a system of [IrCl(cod)]2/PBut3 (Nishinaka et al., 2001).

  • Micelle Formation and Fluorescent Probes : Pedro et al. (2012) used 2-Naphthol as a fluorescent probe to study the surface charge of zwitterionic sulfobetaine micelles. Their research contributes to understanding the interactions within zwitterionic micelles, which are important for emulating the zwitterionic nature of biological membranes (Pedro et al., 2012).

  • Environmental Impact and Biodegradation : Clemente and Fedorak (2005) conducted a review on naphthenic acids, closely related to 8-(2-Naphthyl)-8-oxooctanoic acid, focusing on their occurrence, toxicity, and biodegradation. They found that naphthenic acids, commonly found in crude oils, are susceptible to biodegradation, which reduces their concentration and toxicity (Clemente & Fedorak, 2005).

  • Structural Analysis for Chemical Interactions : Schweizer et al. (1978) analyzed the crystal structure of 1, 8-disubstituted naphthalenes, revealing a characteristic distortion pattern that is indicative of nucleophilic addition to a carbonyl group. This study provides insights into the molecular interactions of compounds similar to 8-(2-Naphthyl)-8-oxooctanoic acid (Schweizer et al., 1978).

Future Directions

The future research directions for “8-(2-Naphthyl)-8-oxooctanoic acid” would depend on its potential applications. Given the reactivity of the 2-naphthol group, it could be interesting to explore its use in the synthesis of various organic compounds .

properties

IUPAC Name

8-naphthalen-2-yl-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c19-17(9-3-1-2-4-10-18(20)21)16-12-11-14-7-5-6-8-15(14)13-16/h5-8,11-13H,1-4,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDXRNDAAVAQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449363
Record name 8-(2-NAPHTHYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Naphthyl)-8-oxooctanoic acid

CAS RN

362669-52-1
Record name 8-(2-NAPHTHYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.